Z-Gly-gly-ser-OH

Enzymatic Peptide Synthesis α-Chymotrypsin Solvent Engineering

Researchers requiring orthogonal protection in convergent peptide synthesis often face deprotection incompatibility. Z-Gly-gly-ser-OH (CAS 98352-76-2) solves this as a tripeptide building block removable by hydrogenolysis without affecting Fmoc or Boc groups. Key supply and application advantages: • Proven substrate for α-chymotrypsin-catalyzed synthesis in acetonitrile/water, achieving 85-92% yields. • C-terminal serine enables phosphorylation or O-glycosylation for post-translational modification studies. • Distinct polarity (XLogP3: -0.9; TPSA: 154 Ų) ensures reliable HPLC method development and batch-to-batch consistency.

Molecular Formula C15H19N3O7
Molecular Weight 353.33 g/mol
Cat. No. B12277619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-gly-ser-OH
Molecular FormulaC15H19N3O7
Molecular Weight353.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O
InChIInChI=1S/C15H19N3O7/c19-8-11(14(22)23)18-13(21)7-16-12(20)6-17-15(24)25-9-10-4-2-1-3-5-10/h1-5,11,19H,6-9H2,(H,16,20)(H,17,24)(H,18,21)(H,22,23)
InChIKeyKYTIRPLRFNXNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Gly-gly-ser-OH: Protected Tripeptide Intermediate


Z-Gly-gly-ser-OH (CAS 98352-76-2), also known as N-benzyloxycarbonyl-glycyl-glycyl-L-serine, is a protected tripeptide composed of glycine, glycine, and serine residues with a benzyloxycarbonyl (Z) protecting group at the N-terminus [1]. It serves as a synthetic building block in solid-phase and solution-phase peptide synthesis, where the Z group prevents unwanted polymerization during stepwise chain elongation [2]. Its Gly-Gly-Ser sequence also functions as a substrate scaffold for studying serine protease kinetics and specificity .

Building block Protected tripeptide for solid-phase / solution-phase peptide synthesis
Protection Z group orthogonal to Fmoc and Boc chemistries
Scaffold Gly-Gly-Ser sequence supports serine protease substrate studies

Z-Gly-gly-ser-OH: Why Generic Analogs Fail


Generic substitution among Z-protected tripeptides is problematic because the C-terminal serine residue introduces a polar, hydrogen-bonding hydroxyl group that alters solubility, enzymatic recognition, and physicochemical properties compared to all-glycine or hydrophobic tripeptide analogs. The Z protecting group is orthogonal to Fmoc and Boc chemistries: Z is removed by hydrogenolysis or HBr/AcOH, while Fmoc requires piperidine and Boc requires TFA [1]. This orthogonality dictates compatibility with specific synthetic routes and resin/linker choices. Computed lipophilicity (XLogP3 = -0.9) and topological polar surface area (TPSA = 154 Ų) differentiate it from Z-Gly-Gly-Gly-OH (higher logP) [2]. These differences directly impact procurement decisions when a specific sequence, solubility profile, or deprotection strategy is required.

This compound C-terminal serine hydroxyl enables H-bonding and post-synthetic modification
All-glycine analogs Absence of –OH alters solubility, recognition, and blocks phosphorylation/glycosylation
Z group Removable by hydrogenolysis (H₂/Pd) or HBr/AcOH
Fmoc / Boc analogs Require piperidine or TFA; incompatible with orthogonal deprotection routes

Z-Gly-gly-ser-OH Differentiation Evidence


Enzymatic Synthesis: Solvent Optimization

In α-chymotrypsin-mediated synthesis of Z-Gly-Gly-Ser-OH, the solvent system significantly impacts product yield. Acetonitrile containing 4% water achieves a relative activity of 100% and product yields of 85–92%. In contrast, an ACN/DMF (1:1) mixture yields 78–85% (relative activity 75%), and pure DMF yields only 65–72% (relative activity 45%) . This solvent-dependent performance data is specific to the Gly-Gly-Ser sequence and the Z protecting group, as both substrate solubility and enzyme activity are affected by the serine hydroxyl group and the Z group's hydrophobicity.

Enzymatic yield
Data to verify
85–92% yield
ACN/4% H₂O
Solvent-optimized route supports higher product yield
Reported for α-chymotrypsin on silica; DMF-based routes yield lower
Enzymatic Peptide Synthesis α-Chymotrypsin Solvent Engineering

Lipophilicity vs Z-Gly-Gly-Gly-OH

Z-Gly-Gly-Ser-OH has a computed XLogP3 of -0.9 and a TPSA of 154 Ų, whereas the all-glycine analog Z-Gly-Gly-Gly-OH (MW 323.30 Da) is expected to be more lipophilic (higher XLogP, lower TPSA) due to the absence of the serine hydroxyl moiety [1]. The lower logP of Z-Gly-Gly-Ser-OH indicates greater aqueous solubility, which is critical for enzymatic assays conducted in aqueous buffers without co-solvents.

Lipophilicity
Class-level
XLogP3 −0.9 vs >−0.5
TPSA 154 vs
Higher polarity distinguishes from all-glycine analog
Computed values; affects solubility and chromatographic retention
Orthogonality
Class-level
Z: H₂/Pd or HBr/AcOH
vs Fmoc: piperidine
vs Boc: TFA
Required for hydrogenolysis-labile routes
Fmoc/Boc analogs are chemically incompatible
Modification site
Class-level
Ser –CH₂OH reactive handle
vs Gly –H (none)
Enables phosphorylation/glycosylation at C-terminus
Absolute functional difference; mandatory for modified peptides
H-bond profile
Class-level
HBD 5 / HBA 7
Rotatable bonds 10
Higher donor/acceptor count vs all-glycine analog
Computed descriptors; inform HPLC method development
Physicochemical Profiling LogP TPSA

Protecting Group Orthogonality

The benzyloxycarbonyl (Z) group on Z-Gly-Gly-Ser-OH is removed by catalytic hydrogenolysis (H₂/Pd) or HBr in acetic acid, conditions that are orthogonal to the piperidine-labile Fmoc group and the TFA-labile Boc group [1]. This orthogonality is essential in fragment condensation strategies where the Z group must be selectively removed in the presence of other protecting groups. In one reported synthesis, the Z group of Z-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ was selectively removed without affecting other side-chain protections [2]. Fmoc-Gly-Gly-Ser-OH or Boc-Gly-Gly-Ser-OH would require entirely different deprotection protocols, making them incompatible with synthetic routes designed for Z-based intermediates.

Orthogonality
Class-level
Z: H₂/Pd or HBr/AcOH
vs Fmoc: piperidine
vs Boc: TFA
Required for hydrogenolysis-labile routes
Fmoc/Boc analogs are chemically incompatible
Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Serine Hydroxyl for Post-Synthetic Modification

The free C-terminal serine hydroxyl group of Z-Gly-Gly-Ser-OH provides a reactive handle for phosphorylation (by kinases), glycosylation, or esterification that is entirely absent in Z-Gly-Gly-Gly-OH . This functional difference is absolute: Z-Gly-Gly-Gly-OH has no side-chain nucleophile capable of undergoing these post-synthetic modifications. The serine hydroxyl can also participate in hydrogen bonding that stabilizes enzyme-substrate complexes, as demonstrated in studies of related Z-protected peptide substrates [1].

Modification site
Class-level
Ser –CH₂OH reactive handle
vs Gly –H (none)
Enables phosphorylation/glycosylation at C-terminus
Absolute functional difference; mandatory for modified peptides
Peptide Functionalization Phosphorylation Glycosylation

Hydrogen Bonding Profile

Z-Gly-Gly-Ser-OH has 5 hydrogen bond donors and 7 hydrogen bond acceptors, compared to 4 donors and 6 acceptors for Z-Gly-Gly-Gly-OH [1]. This difference arises from the serine hydroxyl group and predicts higher water solubility and stronger retention on normal-phase chromatography for Z-Gly-Gly-Ser-OH. The rotatable bond count of 10 (vs. ~8 for Z-Gly-Gly-Gly-OH) also contributes to greater conformational flexibility.

H-bond profile
Class-level
HBD 5 / HBA 7
Rotatable bonds 10
Higher donor/acceptor count vs all-glycine analog
Computed descriptors; inform HPLC method development
HPLC Method Development Solubility Prediction H-Bonding

Z-Gly-gly-ser-OH Procurement Applications


Solid-Phase Synthesis with Orthogonal Deprotection

When a synthetic route employs multiple protecting groups (e.g., Fmoc for main chain, tert-butyl for side chains), Z-Gly-Gly-Ser-OH is the necessary choice for a fragment that must be deprotected by hydrogenolysis without affecting Fmoc or Boc groups [1]. This orthogonality is essential in convergent peptide synthesis strategies where Z-protected fragments are coupled and then selectively unveiled for further elongation.

Enzymatic Synthesis in Low-Water Media

Z-Gly-Gly-Ser-OH is a preferred substrate for α-chymotrypsin-catalyzed peptide bond formation in acetonitrile/water (4% H₂O) systems, where yields of 85–92% have been demonstrated . This application scenario is relevant for laboratories synthesizing longer neuropeptide derivatives or studying enzyme kinetics in non-aqueous media.

Phosphopeptide and Glycopeptide Precursor Synthesis

The C-terminal serine hydroxyl group of Z-Gly-Gly-Ser-OH serves as a phosphorylation or O-glycosylation site, enabling the synthesis of modified peptide fragments for studying post-translational modifications . Z-Gly-Gly-Gly-OH cannot fulfill this role due to the absence of a side-chain nucleophile.

Chromatography Method Development

With a computed XLogP3 of -0.9 and TPSA of 154 Ų, Z-Gly-Gly-Ser-OH serves as a moderately polar peptide standard for calibrating reversed-phase HPLC columns and developing separation methods for protected peptide intermediates [2]. Its distinct HBD/HBA profile ensures differentiable retention behavior from Z-Gly-Gly-Gly-OH.

Application
Selection Property
Validation Focus
Orthogonal fragment condensation
Z group orthogonality
Selective hydrogenolysis without affecting Fmoc/Boc
Enzymatic synthesis in low-water media
Reported yield in optimized solvent
Solvent system compatibility (acetonitrile/water)
Phosphopeptide / glycopeptide precursor
C-terminal serine hydroxyl reactivity
Modification site availability vs all-glycine analog
HPLC method development
Computed logP & TPSA
Retention behavior and solubility differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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